molecular formula C9H17ClO3 B14607618 Methyl 5-chloro-2-(1-hydroxyethyl)-2-methylpentanoate CAS No. 59057-07-7

Methyl 5-chloro-2-(1-hydroxyethyl)-2-methylpentanoate

Cat. No.: B14607618
CAS No.: 59057-07-7
M. Wt: 208.68 g/mol
InChI Key: NXFGCYWPXQEUQW-UHFFFAOYSA-N
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Description

Methyl 5-chloro-2-(1-hydroxyethyl)-2-methylpentanoate is an organic compound with a complex structure It is characterized by the presence of a methyl ester group, a chlorine atom, and a hydroxyethyl group attached to a pentanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-2-(1-hydroxyethyl)-2-methylpentanoate typically involves multiple steps. One common method includes the chlorination of a suitable precursor, followed by esterification and hydroxyethylation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to optimize efficiency and cost-effectiveness while maintaining stringent quality control standards. The use of automated systems and advanced monitoring techniques ensures consistent production of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-2-(1-hydroxyethyl)-2-methylpentanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield a ketone, while reduction of the ester group may produce an alcohol.

Scientific Research Applications

Methyl 5-chloro-2-(1-hydroxyethyl)-2-methylpentanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 5-chloro-2-(1-hydroxyethyl)-2-methylpentanoate exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, and other proteins. The pathways involved can vary depending on the context of its use, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-chloro-2-methylpentanoate: Lacks the hydroxyethyl group.

    Ethyl 5-chloro-2-(1-hydroxyethyl)-2-methylpentanoate: Has an ethyl ester group instead of a methyl ester.

    Methyl 5-bromo-2-(1-hydroxyethyl)-2-methylpentanoate: Contains a bromine atom instead of chlorine.

Uniqueness

Methyl 5-chloro-2-(1-hydroxyethyl)-2-methylpentanoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for targeted applications in various fields.

Properties

CAS No.

59057-07-7

Molecular Formula

C9H17ClO3

Molecular Weight

208.68 g/mol

IUPAC Name

methyl 5-chloro-2-(1-hydroxyethyl)-2-methylpentanoate

InChI

InChI=1S/C9H17ClO3/c1-7(11)9(2,5-4-6-10)8(12)13-3/h7,11H,4-6H2,1-3H3

InChI Key

NXFGCYWPXQEUQW-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)(CCCCl)C(=O)OC)O

Origin of Product

United States

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